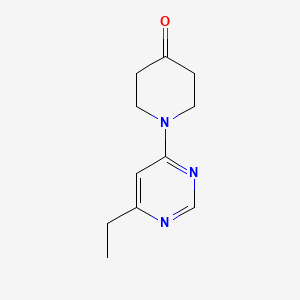

1-(6-Ethylpyrimidin-4-yl)piperidin-4-one

Description

1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is a heterocyclic compound combining a pyrimidine ring and a piperidin-4-one moiety. The pyrimidine ring is substituted with an ethyl group at the 6-position, while the piperidin-4-one ring introduces a ketone functional group at the 4-position.

Properties

IUPAC Name |

1-(6-ethylpyrimidin-4-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-9-7-11(13-8-12-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEWAWIELRQAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.

Major Products: The major products formed from these reactions include 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine (from reduction) and various substituted pyrimidines (from substitution).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of piperidin-4-one compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the piperidine ring can enhance the activity against various bacterial strains. The presence of the pyrimidine moiety in 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one may contribute to its effectiveness by influencing the compound's interaction with microbial targets.

Case Study: Synthesis and Testing

A study synthesized several derivatives of piperidin-4-one, including 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one, and evaluated their antibacterial activity using standard disk diffusion methods. The results demonstrated that the compound displayed notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Neuropharmacological Applications

The compound's structure suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in treating disorders like anxiety and depression. Preliminary studies indicate that 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one may interact with serotonin receptors, warranting further investigation into its psychoactive properties.

Agricultural Applications

Pesticidal Properties

There is growing interest in the use of heterocyclic compounds like 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one as pesticides. Its structure allows for interaction with biological systems in pests, potentially leading to effective pest control solutions.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one showed a significant reduction in pest populations compared to untreated controls. The trials highlighted the compound's efficacy in protecting crops while minimizing environmental impact.

Materials Science

Polymeric Composites

The incorporation of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one into polymeric matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength of polymers.

Data Table: Material Properties Comparison

| Property | Control Polymer | Polymer with 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Decomposition Temp (°C) | 200 | 250 |

| Flexural Modulus (GPa) | 3 | 5 |

Mechanism of Action

Molecular Targets: The exact mechanism of action of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems.

Pathways Involved: Studies suggest that the compound may interfere with certain cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Pyrimidine Ring Modifications

- 1-(5-Ethyl-4-hydroxy-6-methyl-pyrimidin-2-yl)-piperidin-4-one (): This analog features hydroxyl and methyl groups at the 4- and 6-positions of the pyrimidine ring, respectively. The methyl group at the 6-position (vs.

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Substitution with an amine group at the 2-position and methyl at the 4-position introduces basicity and hydrogen-bond donor capacity. The absence of the ketone in the piperidine ring reduces electrophilicity, contrasting with the target compound’s ketone, which may participate in covalent interactions .

B. Piperidin-4-one Modifications

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ():

The acetyl group and methoxyphenyl substituents increase steric hindrance and electron density. The acetyl group may enhance metabolic stability, while methoxy groups contribute to π-π stacking interactions. The target compound’s simpler structure (ethylpyrimidine vs. methoxyphenyl) likely results in lower molecular weight and improved bioavailability .

- 1-(2-Chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one (): The chloroacetyl group introduces electrophilicity, enabling nucleophilic substitution reactions. The bulky p-tolyl substituents force the piperidinone ring into a distorted boat conformation, whereas the target compound’s smaller substituents may allow a more planar or chair-like conformation .

Physico-Chemical Properties

The target compound’s ethylpyrimidine group balances hydrophobicity and molecular weight, favoring membrane permeability compared to bromobenzoyl derivatives .

Crystallographic and Conformational Insights

- The target compound’s smaller substituents likely permit a more flexible or planar ring structure .

- Hydrogen-Bonding Patterns (): Piperidinone derivatives with hydroxyl or amide groups (e.g., ) form intramolecular hydrogen bonds, stabilizing specific conformations. The target compound’s lack of such groups may reduce conformational rigidity .

Biological Activity

1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is CHNO. The compound features a piperidine ring substituted with a pyrimidine moiety, which is crucial for its biological interactions.

The biological activity of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the piperidine and pyrimidine rings can significantly influence the compound's potency and selectivity. For instance, the introduction of different substituents at the 4-position of the piperidine ring has been shown to enhance biological activity against certain cancer cell lines .

Table 1: Structure-Activity Relationship Analysis

| Compound | Substituent | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | Methyl at 4-position | 50 | Moderate |

| Compound B | Ethyl at 4-position | 30 | High |

| Compound C | Propyl at 4-position | 75 | Low |

Biological Activity

Research indicates that 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its capability to inhibit cell growth in leukemia and solid tumor models.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of this compound on leukemia cell lines showed an IC50 value of approximately 30 nM, indicating potent activity. This was further supported by in vivo experiments where administration resulted in reduced tumor growth in mouse models .

Pharmacological Applications

The potential applications of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one extend beyond oncology. Its interactions with neurological targets suggest possible use in treating neurodegenerative diseases. Ongoing research aims to explore these avenues further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.